N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives, which are characterized by a triazole core modified with sulfur-linked acetamide moieties and aromatic substituents. The structure includes:
- A 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group connected to an acetamide fragment.
- A pyridin-3-yl group at the 5-position of the triazole, contributing to π-π stacking interactions in biological systems.
- A 2,4-dimethoxyphenyl group on the acetamide nitrogen, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-16-7-8-17(18(12-16)30-2)23-19(28)14-31-21-25-24-20(15-6-5-9-22-13-15)27(21)26-10-3-4-11-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIOHCDGRWIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Anti-inflammatory Activity
Compounds containing both pyridine and triazole rings have been investigated for their anti-inflammatory properties. For example, pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), suggesting that similar structures could exhibit anti-inflammatory effects . The presence of the triazole moiety in this compound may enhance its ability to modulate inflammatory pathways.
Antimicrobial Activity
Triazole derivatives are often explored for antimicrobial activity. The inclusion of a pyridine ring is known to augment the antimicrobial properties of various compounds. Studies suggest that modifications in the structure can lead to significant improvements in activity against bacterial strains . This indicates that this compound may also possess notable antimicrobial properties.
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures often act by inhibiting key enzymes involved in viral replication or inflammatory processes.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways that modulate immune responses or cellular proliferation.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest analogs differ in substituents on the triazole ring, acetamide nitrogen, or pyridine/pyrrole groups. Key examples include:
Key Research Findings and Limitations
- Structural-Activity Relationships (SAR) :
- Data Gaps: No direct evidence for the target compound’s melting point, solubility, or bioactivity. Limited comparative data on metabolic stability or toxicity across analogs.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., ethanol or DMF for solubility), and reaction time (6–24 hours). Alkylation of the triazole-thiol intermediate with α-chloroacetamide derivatives in the presence of KOH is a key step, as observed in structurally analogous compounds . Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent connectivity, particularly the triazole ring protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.7–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ ~495.15 g/mol).
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by reverse-phase C18 column) .
- X-ray Crystallography: Resolves 3D conformation if single crystals are obtained (SHELX software recommended) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Substitution Analysis: Varying the aryl groups (e.g., replacing pyridin-3-yl with pyridin-4-yl) alters electron density, affecting target binding. For example, chlorophenyl substitutions enhance antimicrobial activity in analogous triazoles .
- Functional Group Modifications: Introducing polar groups (e.g., -OH, -NH₂) improves solubility but may reduce membrane permeability. Computational tools like molecular docking (AutoDock Vina) predict binding affinities to targets like GPR-17, a receptor linked to inflammatory responses .
- Pharmacokinetic Profiling: Assess logP (octanol-water partition coefficient) to balance lipophilicity and bioavailability .
Advanced: How can contradictions in biological activity data across different assay models be resolved?
Methodological Answer:
- Assay Validation: Cross-test in multiple models (e.g., in vitro enzyme inhibition vs. in vivo anti-inflammatory assays). For instance, discrepancies in anti-exudative activity may arise from differences in rodent strain metabolism .
- Dose-Response Analysis: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may influence results .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation, as pyrrole and triazole moieties are prone to UV-induced reactions .
- pH Stability: Avoid extreme pH (stable between pH 5–8 in aqueous buffers).
- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to enzymes (e.g., cytochrome P450) using AMBER or GROMACS to assess metabolic pathways .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for derivatization .
- QSAR Modeling: Train models using datasets of triazole derivatives to correlate structural descriptors (e.g., topological polar surface area) with activity .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- X-ray Diffraction: Single-crystal analysis unambiguously assigns the triazole ring’s tautomeric state (1H vs. 4H form) and hydrogen-bonding networks .
- SHELXL Refinement: Use high-resolution data (R-factor < 0.05) to model disorder or thermal motion in the pyrrole moiety .
Basic: What synthetic routes minimize by-product formation during triazole ring formation?
Methodological Answer:
- Cyclocondensation Optimization: Use stoichiometric hydrazine derivatives and thiocarbazides under inert atmosphere (N₂) to prevent oxidation .
- Catalyst Screening: Employ Cu(I) catalysts for regioselective 1,2,4-triazole formation, reducing isomeric by-products .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s neuroprotective potential?
Methodological Answer:
- In Vitro: Primary neuronal cultures exposed to oxidative stress (H₂O₂) with viability measured via MTT assay .
- In Vivo: Transgenic mouse models of neurodegeneration (e.g., Alzheimer’s) dosed orally (10–50 mg/kg) with pharmacokinetic monitoring via microdialysis .
Advanced: How does the sulfanylacetamide linker influence target selectivity compared to other bioisosteres?
Methodological Answer:
- Comparative Studies: Replace the sulfanyl group with carbonyl or methylene links and test against kinase panels. Sulfanyl enhances hydrogen bonding to ATP-binding pockets in kinases (e.g., c-Kit) .
- Covalent Binding Potential: The sulfur atom may form disulfide bonds with cysteine residues, enabling irreversible inhibition (e.g., thioredoxin reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
